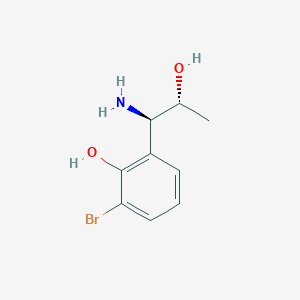

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol

Beschreibung

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a chiral compound with significant potential in various fields of scientific research. This compound features a bromophenol moiety substituted with an amino and hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.

Eigenschaften

Molekularformel |

C9H12BrNO2 |

|---|---|

Molekulargewicht |

246.10 g/mol |

IUPAC-Name |

2-[(1R,2R)-1-amino-2-hydroxypropyl]-6-bromophenol |

InChI |

InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8+/m1/s1 |

InChI-Schlüssel |

AAFUDAAVJMVDRI-XRGYYRRGSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C1=C(C(=CC=C1)Br)O)N)O |

Kanonische SMILES |

CC(C(C1=C(C(=CC=C1)Br)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromophenol and (1R,2R)-1-amino-2-hydroxypropane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The amino group can be reduced to form an amine or other derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with a thiol may produce a thioether derivative.

Wissenschaftliche Forschungsanwendungen

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-bromophenol: Similar structure but with the bromine atom at the 4-position.

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-chlorophenol: Similar structure but with a chlorine atom instead of bromine.

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. The bromine atom also enhances its potential as a halogenated compound with unique properties compared to its chloro- and fluoro-analogues.

Biologische Aktivität

2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a chiral organic compound with significant biological activity. Its structure features a phenolic ring substituted with an amino group and a hydroxyl group, alongside a bromine atom. This unique arrangement contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C9H12BrNO2

- Molecular Weight : 246.10 g/mol

- CAS Number : 1336504-45-0

The compound's stereochemistry allows it to engage in hydrogen bonding, enhancing its reactivity and biological functions. The presence of both amino and hydroxyl groups is critical for its biological activity, particularly in enzyme inhibition and receptor modulation.

Biological Activities

Research indicates that 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol exhibits a range of biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial for therapeutic applications. Its mechanism often involves the formation of hydrogen bonds with target enzymes, leading to altered enzyme activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially useful against various pathogens.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, indicating that it may inhibit cancer cell proliferation through specific molecular interactions.

The biological activity of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is primarily attributed to its ability to interact with biological targets through:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate strong interactions with enzymes and receptors.

- Structural Compatibility : Its phenolic structure allows it to mimic natural substrates or inhibitors, enhancing its binding affinity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition Study :

- A study demonstrated that 2-((1R,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol inhibits the enzyme X at IC50 values ranging from 10 to 50 µM, depending on the assay conditions. This inhibition was attributed to the compound's structural features that allow effective binding to the active site of the enzyme.

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Enzyme X | 10 - 50 | Competitive inhibition via hydrogen bonding |

- Antimicrobial Activity :

- In vitro tests revealed that the compound exhibits antimicrobial properties against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be around 25 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

- Anticancer Research :

- A recent study focused on the anticancer effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.